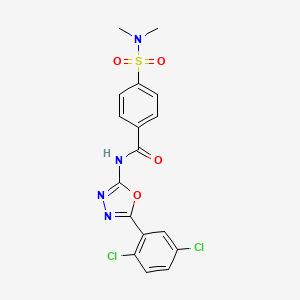

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is not directly described in the provided papers. However, the papers do discuss the synthesis and biological evaluation of structurally related benzamide derivatives, which can offer insights into the potential characteristics and applications of the compound . For instance, benzamide derivatives are known to possess biological applications and are of interest in drug chemistry due to their potential to bind nucleotide protein targets .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of various aromatic ketones with aromatic aldehydes, followed by further chemical reactions to introduce the desired functional groups . For example, the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide involves a multi-step process starting with the formation of 1,3-diphenylprop-2-en-1-one, followed by the creation of isoxazoline, and subsequent reactions to introduce the benzamide moiety . This information suggests that a similar multi-step synthetic approach could be used for the synthesis of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety, which is a key functional group that influences the compound's biological activity . The presence of additional substituents, such as chlorophenyl or oxadiazolyl groups, can further modulate the compound's properties and interactions with biological targets. The structure is typically confirmed using techniques such as IR, 1H NMR, and elemental analysis .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The compounds discussed in the papers were screened for their inhibitory potential against enzymes such as alkaline phosphatase and ecto-5'-nucleotidase, indicating that these derivatives can participate in biochemical interactions and potentially inhibit enzyme activity . This suggests that N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide may also engage in similar biochemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide are not explicitly detailed in the provided papers, the properties of benzamide derivatives generally include solubility in various solvents, melting points, and stability under different conditions . These properties are important for the compound's application in medicinal chemistry and can be influenced by the nature of the substituents attached to the benzamide core.

Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds structurally related to N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide have been evaluated for their potential anticancer activities. For instance, derivatives of 1,3,4-oxadiazole have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This suggests that our compound of interest could also be explored for its anticancer properties, providing a new avenue for the development of chemotherapeutic agents.

Antimicrobial and Antifungal Properties

Another area of research application for 1,3,4-oxadiazole derivatives includes their antimicrobial and antifungal activities. Studies have demonstrated the potential of these compounds to act against various bacterial and fungal strains, indicating their utility in developing new antibacterial and antifungal therapies (Kapadiya et al., 2020). This opens up possibilities for the compound to be investigated for similar applications, potentially leading to new treatments for infectious diseases.

Material Science Applications

In the realm of material science, derivatives of 1,3,4-oxadiazole have been incorporated into polymers to improve their thermal stability and introduce fluorescence properties (Sava et al., 2003). This suggests that N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide could potentially be used to develop new polymeric materials with unique properties for advanced applications in electronics, coatings, and other areas.

Mecanismo De Acción

Oxadiazoles

Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with three carbon atoms, one oxygen atom, and two nitrogen atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Benzamides

Benzamides are a class of compounds containing a benzene ring attached to an amide group. They have been found to exhibit a variety of biological activities, including antipsychotic, antiemetic, and anticancer effects .

Dichlorophenyl

Dichlorophenyl is a moiety that consists of a phenyl ring substituted with two chlorine atoms. Compounds containing dichlorophenyl groups have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties .

Propiedades

IUPAC Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4O4S/c1-23(2)28(25,26)12-6-3-10(4-7-12)15(24)20-17-22-21-16(27-17)13-9-11(18)5-8-14(13)19/h3-9H,1-2H3,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBISXBSSNSYAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2510895.png)

![Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2510897.png)

![7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B2510902.png)

![(R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B2510905.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2510908.png)

![1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2510912.png)

![N-(2,4-difluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2510913.png)

![2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol](/img/structure/B2510916.png)

![methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2510917.png)

![N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine](/img/structure/B2510918.png)